Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with tert-butyl and tert-butyldimethylsilyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole . The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature to yield the desired silyl ether .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, OsO4, chromium trioxide (CrO3).
Reducing agents: LiAlH4, NaBH4, hydrogen gas (H2) with catalysts like nickel (Ni) or rhodium (Rh).
Nucleophiles: RLi, RMgX, sodium methoxide (NaOCH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate involves the formation of stable silyl ethers, which protect hydroxyl groups from unwanted reactions . The tert-butyldimethylsilyl group is particularly effective due to its high hydrolytic stability and resistance to acidic and basic conditions . This stability is attributed to the steric hindrance provided by the bulky tert-butyl groups and the electronic effects of the silicon atom .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl(dimethyl)silyl ethers: These compounds share similar protecting group properties but may differ in reactivity and stability.
Trimethylsilyl ethers: These are less stable compared to tert-butyldimethylsilyl ethers and are more susceptible to hydrolysis.
Triisopropylsilyl ethers: These offer greater steric hindrance and stability but may be more challenging to remove.
Uniqueness
Tert-butyl 3-(tert-butyldimethylsilyloxy)-4-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring with tert-butyl and tert-butyldimethylsilyloxy groups, providing a balance of stability and reactivity that is advantageous in various synthetic applications .
Properties
IUPAC Name |
tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-4-oxopiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO4Si/c1-15(2,3)20-14(19)17-10-9-12(18)13(11-17)21-22(7,8)16(4,5)6/h13H,9-11H2,1-8H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIIDTCHTCGVFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(C1)O[Si](C)(C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO4Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.